The Ubiquitous Presence of 12-Methyltridecanoic Acid: A Deep Dive into its Natural Occurrence, Analysis, and Biological Significance
The Ubiquitous Presence of 12-Methyltridecanoic Acid: A Deep Dive into its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanoic acid, a branched-chain fatty acid (BCFA) of the iso series, is increasingly recognized for its widespread natural occurrence and diverse biological activities. This technical guide provides a comprehensive overview of the presence of 12-methyltridecanoic acid across various organisms, from bacteria to mammals. It details the experimental protocols for its extraction and quantification, summarizes its concentration in different biological matrices, and explores its known physiological roles, including its influence on membrane fluidity and specific signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic and diagnostic potential of this unique fatty acid.
Natural Occurrence of 12-Methyltridecanoic Acid
12-Methyltridecanoic acid (iso-C14:0) is a saturated fatty acid with a methyl group at the twelfth carbon atom. Its presence has been documented in a variety of organisms, where it plays distinct roles.
In Bacteria
Branched-chain fatty acids are major components of the cell membranes of many bacterial species, contributing to membrane fluidity and environmental adaptation.[1][2] 12-Methyltridecanoic acid has been identified in various bacteria, including:
-
Bacillus subtilis : A model organism for studying BCFA biosynthesis.[3]
-
Pseudomonas aeruginosa : Where it is implicated in swarming motility.
-
Streptomyces species : Known producers of a wide array of secondary metabolites.[4]
In bacteria, BCFAs like 12-methyltridecanoic acid are crucial for maintaining the optimal viscosity of the cell membrane, which is essential for transport, signaling, and survival in diverse environments.[1]
In Mammals
12-Methyltridecanoic acid is also found in various mammalian tissues and secretions:
-
Bovine Milk : It is a natural component of cow's milk, with its concentration influenced by the animal's diet.[5][6]
-
Vernix Caseosa : This waxy, white substance coating the skin of newborn humans is rich in BCFAs, including 12-methyltridecanoic acid.[7] It is believed to contribute to the protective barrier function of the neonatal skin.
-
Sika Deer (Cervus nippon) : Found in the preorbital glands, suggesting a role in chemical communication.
In Marine Organisms
The marine environment is another rich source of this fatty acid:
-
Fish : 12-Methyltridecanoic acid has been identified as a constituent of fish lipids.
-
Sea Cucumbers : Extracts from sea cucumbers containing this fatty acid have been investigated for their biological activities.
Quantitative Data on 12-Methyltridecanoic Acid Occurrence
The concentration of 12-methyltridecanoic acid varies significantly among different organisms and tissues. The following tables summarize the available quantitative data.
| Organism/Matrix | Lipid Fraction | Concentration of 12-Methyltridecanoic Acid (iso-C14:0) | Reference(s) |
| Vernix Caseosa | Triacylglycerol (TAG) | 15.59% of total BCFAs | [7] |
| Free Fatty Acid (FFA) | 11.82% of total BCFAs | [7] | |
| Wax Ester | 16.81% of total BCFAs | [7] | |
| Bovine Milk | Total Fatty Acids | 0.73 g/100 g of milk FA (early lactation) | [8] |
| Total Fatty Acids | 0.65 g/100 g of milk FA (mid to late lactation) | [8] |
Note: Data for vernix caseosa is presented as a percentage of the total branched-chain fatty acid content within each lipid fraction.
Experimental Protocols
Accurate quantification of 12-methyltridecanoic acid from biological samples is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, typically following lipid extraction and derivatization.
Extraction and Derivatization of Fatty Acids from Bacterial Cells
This protocol outlines the steps for preparing fatty acid methyl esters (FAMEs) from bacterial biomass for GC-MS analysis.[9]
Materials:
-
Bacterial cell pellet
-
0.2 M Potassium hydroxide (B78521) in methanol (B129727)
-
1 M Acetic acid
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined screw caps
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting : Harvest approximately 40 mg of bacterial cells from a fresh culture plate into a glass tube.
-
Saponification and Methylation : Add 5 mL of 0.2 M methanolic potassium hydroxide to the cell pellet. Vortex thoroughly and incubate at 37°C for 1 hour to simultaneously lyse the cells and convert fatty acids to their methyl esters.
-
Neutralization : Add 1 mL of 1 M acetic acid to neutralize the mixture.
-
Extraction : Add 3 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs into the organic phase.
-
Phase Separation : Centrifuge the tube to separate the aqueous and organic layers.
-
Collection : Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
Drying and Concentration : Add a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs to a final volume of approximately 200 µL.
-
Analysis : The concentrated FAME extract is now ready for injection into the GC-MS system.
Figure 1. Experimental workflow for FAME analysis from bacteria.
Extraction and Derivatization of Fatty Acids from Vernix Caseosa
This protocol is adapted for the analysis of fatty acids from a complex lipid matrix like vernix caseosa.[10]
Materials:
-
Vernix caseosa sample
-
Chloroform (B151607):Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block (100°C)
-
Nitrogen evaporator
Procedure:
-
Lipid Extraction (Modified Bligh-Dyer) :
-
Homogenize the vernix caseosa sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.9% NaCl solution to induce phase separation.
-
Vortex and centrifuge to separate the layers.
-
Collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Methylation :
-
Add 14% BF3 in methanol to the dried lipid extract.
-
Heat at 100°C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature.
-
-
FAME Extraction :
-
Add hexane and water to the vial, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Drying and Concentration :
-
Dry the hexane extract with anhydrous sodium sulfate.
-
Evaporate the solvent under nitrogen to the desired final volume.
-
-
Analysis : The FAME sample is ready for GC-MS analysis.
Figure 2. Workflow for FAME analysis from vernix caseosa.
Biosynthesis of 12-Methyltridecanoic Acid in Bacteria
In bacteria, the biosynthesis of iso- and anteiso-branched-chain fatty acids utilizes precursors derived from the catabolism of amino acids.[2][11] The synthesis of 12-methyltridecanoic acid (an iso-fatty acid) starts with isobutyryl-CoA, which is derived from the amino acid valine.
The key enzyme in this pathway is the branched-chain α-keto acid decarboxylase (BCKA), which converts α-keto acids into their corresponding branched-chain acyl-CoA primers.[11] These primers are then elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon donor in each cycle, in a manner analogous to straight-chain fatty acid synthesis.[11]
Figure 3. Biosynthesis of 12-methyltridecanoic acid in bacteria.
Biological Significance and Signaling Pathways
Role in Bacterial Membrane Fluidity
Branched-chain fatty acids, including 12-methyltridecanoic acid, play a critical role in regulating the fluidity of bacterial cell membranes. The methyl branch disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane lipids. This increased fluidity is essential for bacteria to adapt to changes in temperature and other environmental stressors, ensuring the proper function of membrane-embedded proteins and transport systems.
Inhibition of 5-Lipoxygenase Pathway
Research has indicated that the closely related compound, 12-methyltetradecanoic acid (anteiso-C15:0), can inhibit the 5-lipoxygenase (5-LOX) pathway. This pathway is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. The inhibition of 5-LOX by this branched-chain fatty acid leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a downstream product of 5-LOX activity. This reduction in 5-HETE has been associated with the induction of apoptosis in cancer cells.
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from membrane phospholipids. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to 5-HPETE, which is then further metabolized to leukotrienes. The inhibitory action of 12-methyltetradecanoic acid on this pathway suggests its potential as an anti-inflammatory and anti-cancer agent.
Figure 4. Inhibition of the 5-Lipoxygenase pathway.
Conclusion
12-Methyltridecanoic acid is a naturally occurring branched-chain fatty acid with a significant presence across diverse biological systems. Its role in modulating bacterial membrane fluidity is well-established, and emerging research highlights its potential to influence key signaling pathways in mammals, such as the 5-lipoxygenase pathway. The detailed experimental protocols provided in this guide offer a foundation for the accurate quantification of this molecule, which is essential for further investigation into its physiological functions and therapeutic applications. As research in the field of lipidomics continues to expand, a deeper understanding of the distribution and biological activities of 12-methyltridecanoic acid will undoubtedly unveil new opportunities for drug development and disease diagnostics.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 4. Methyl 12-methyltetradecanoate | C16H32O2 | CID 21206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Factors Affecting Fatty Acid Composition of Holstein Cow’s Milk [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Biomass - Experiment [jove.com]
- 10. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
